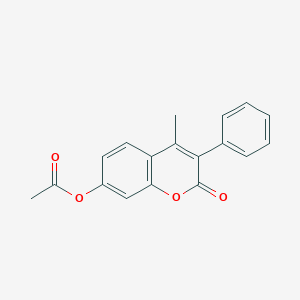

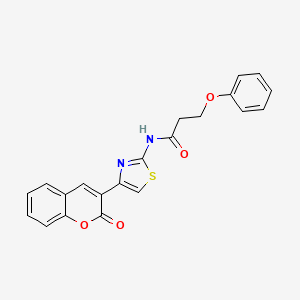

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate” is a chemical compound with the linear formula C24H18O5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C24H18O5 . More detailed structural information or analysis is not available in the search results.

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. The compound has a linear formula of C24H18O5 .

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

One prominent area of application is in the field of organic chemistry, where derivatives of this compound serve as intermediates in the synthesis of more complex molecules. For example, the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, a process that involves multiple steps including condensation and cyclo-condensation reactions, demonstrates the utility of coumarin derivatives in producing compounds with potential antibacterial activity (Čačić et al., 2009). Additionally, the chemoenzymatic synthesis of both enantiomers of 3-hydroxy-2,3-dihydro-4H-chromen-4-one highlights the use of these compounds in enantioselective synthesis, a key area of interest in pharmaceutical research (Demir et al., 2003).

Antimicrobial Activity

Coumarin derivatives have been extensively studied for their antimicrobial properties. For instance, the synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been investigated, showing the potential of these compounds in developing new antibacterial agents (Čačić et al., 2006). Similarly, the antimicrobial efficacy of (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivatives against various microbial strains further underscores the significance of coumarin-based compounds in addressing bacterial infections (Pervaram et al., 2018).

Antioxidant and Antibacterial Agents

The one-pot synthesis of indolyl-4H-chromene-3-carboxamides, which exhibit both antioxidant and antibacterial properties, showcases another dimension of research focusing on coumarin derivatives. These compounds have been synthesized through a catalyzed reaction and tested for their biological activities, demonstrating their potential in medicinal chemistry (Subbareddy & Sumathi, 2017).

Enantioselective Synthesis

The enantioselective hydrolysis and transesterification processes involving coumarin derivatives, as seen in the chemoenzymatic synthesis of 3-hydroxy-2,3-dihydro-4H-chromen-4-one, highlight the application of these compounds in producing enantiomerically pure substances, which are of great importance in the development of drugs with specific stereochemical configurations (Demir et al., 2003).

Safety and Hazards

Sigma-Aldrich provides “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate” as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Propiedades

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-7-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-11-15-9-8-14(21-12(2)19)10-16(15)22-18(20)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIICEKXTCMHPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2651658.png)

![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2651664.png)

![4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B2651665.png)